molecular formula C23H32N4 B3885094 1-(1-cyclopentyl-4-piperidinyl)-N,N-bis(3-pyridinylmethyl)methanamine

1-(1-cyclopentyl-4-piperidinyl)-N,N-bis(3-pyridinylmethyl)methanamine

Cat. No.: B3885094
M. Wt: 364.5 g/mol
InChI Key: LHXOKCXTQGWWMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(1-cyclopentyl-4-piperidinyl)-N,N-bis(3-pyridinylmethyl)methanamine” is a chemical compound with the empirical formula C17H30Cl3N3 . It is a solid substance and is usually available as a trihydrochloride .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string C1(CNCC2=CN=CC=C2)CCN(CC1)C3CCCC3.Cl.Cl.Cl . This indicates that the molecule contains a cyclopentyl group, a piperidinyl group, and two pyridinylmethyl groups .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 382.80 . It is a solid substance . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current literature.

Properties

IUPAC Name

1-(1-cyclopentylpiperidin-4-yl)-N,N-bis(pyridin-3-ylmethyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4/c1-2-8-23(7-1)27-13-9-20(10-14-27)17-26(18-21-5-3-11-24-15-21)19-22-6-4-12-25-16-22/h3-6,11-12,15-16,20,23H,1-2,7-10,13-14,17-19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXOKCXTQGWWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CN(CC3=CN=CC=C3)CC4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1-cyclopentyl-4-piperidinyl)-N,N-bis(3-pyridinylmethyl)methanamine
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1-(1-cyclopentyl-4-piperidinyl)-N,N-bis(3-pyridinylmethyl)methanamine
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1-(1-cyclopentyl-4-piperidinyl)-N,N-bis(3-pyridinylmethyl)methanamine
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1-(1-cyclopentyl-4-piperidinyl)-N,N-bis(3-pyridinylmethyl)methanamine
Reactant of Route 5
1-(1-cyclopentyl-4-piperidinyl)-N,N-bis(3-pyridinylmethyl)methanamine
Reactant of Route 6
1-(1-cyclopentyl-4-piperidinyl)-N,N-bis(3-pyridinylmethyl)methanamine

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